molecular formula C2H7NaO2PS2 B1343621 Phosphorodithioic acid, O,O-dimethyl ester, sodium salt CAS No. 26377-29-7

Phosphorodithioic acid, O,O-dimethyl ester, sodium salt

Cat. No.: B1343621
CAS No.: 26377-29-7
M. Wt: 181.17 g/mol
InChI Key: ZZPSWGCEFNZCSN-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-dimethyl ester, sodium salt is an organophosphorus compound with the molecular formula C2H6NaO2PS2. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodithioic acid, O,O-dimethyl ester, sodium salt can be synthesized through the reaction of dimethyl phosphorodithioate with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-dimethyl ester, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles, including halides and alkoxides, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Compounds with different cations replacing the sodium ion.

Scientific Research Applications

Phosphorodithioic acid, O,O-dimethyl ester, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of lubricants, pesticides, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Enzyme Inhibition: It can inhibit enzymes by binding to active sites or modifying essential amino acids.

    Protein Modification: It can react with thiol groups in proteins, leading to changes in protein structure and function.

    Molecular Targets and Pathways: The specific molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl ester
  • Dimethoate
  • Phosphorodithioic acid, O,O,S-trimethyl ester

Uniqueness

Phosphorodithioic acid, O,O-dimethyl ester, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and reactivity in aqueous environments, making it particularly useful in various applications.

Properties

CAS No.

26377-29-7

Molecular Formula

C2H7NaO2PS2

Molecular Weight

181.17 g/mol

IUPAC Name

sodium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C2H7O2PS2.Na/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);

InChI Key

ZZPSWGCEFNZCSN-UHFFFAOYSA-N

SMILES

COP(=S)(OC)[S-].[Na+]

Canonical SMILES

COP(=S)(OC)S.[Na]

26377-29-7

Pictograms

Corrosive; Irritant

Related CAS

756-80-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphorodithioic acid, O,O-dimethyl ester, sodium salt
Reactant of Route 2
Phosphorodithioic acid, O,O-dimethyl ester, sodium salt
Reactant of Route 3
Reactant of Route 3
Phosphorodithioic acid, O,O-dimethyl ester, sodium salt

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